![molecular formula C11H11BrINO B1381500 5-Bromo-N-cyclobutyl-2-iodobenzamide CAS No. 1871173-11-3](/img/structure/B1381500.png)
5-Bromo-N-cyclobutyl-2-iodobenzamide
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Bromo-N-cyclobutyl-2-iodobenzamide is C11H11BrINO . The molecular weight is 380.02 g/mol . The structure of this compound includes a benzamide group with bromine and iodine substituents, and a cyclobutyl group attached to the nitrogen of the amide group .Scientific Research Applications
Synthesis of Nitrogen-containing Heterocycles
Halogenated benzamides, such as 2-amino-5-bromo-3-iodobenzamide, are important synthons in the synthesis of nitrogen-containing heterocyclic compounds. These compounds undergo palladium-catalyzed cross-coupling reactions, leading to various heterocyclic structures useful in medicinal chemistry and material science (Mmonwa & Mphahlele, 2016).
Gene-directed Enzyme Prodrug Therapy (GDEPT)
Bromo and iodo benzamide derivatives have been evaluated as prodrugs in gene-directed enzyme prodrug therapy (GDEPT) against cancer cell lines, showing significant potential in cancer treatment (Friedlos et al., 1997).
Crystal Engineering
Studies on crystal engineering have utilized halogen bonds and hydrogen bonds involving iodobenzamides, demonstrating their utility in designing materials with specific structural properties (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Halogenated Esters and Diols
N-iodo- and N-bromo-p-nitrobenzamide have been used to synthesize trans-vic-halogeno esters, showcasing the versatility of halogenated benzamides in organic synthesis (Goosen, Hoffmann, & Taljaard, 1994).
Detection of Melanotic Melanoma
Radioiodinated benzamide derivatives have shown high melanoma uptake, suggesting their use as tracers for the detection of melanotic melanoma in clinical diagnostics (Brandau et al., 1996).
Future Directions
properties
IUPAC Name |
5-bromo-N-cyclobutyl-2-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-7-4-5-10(13)9(6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLONFQAOUBGIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC(=C2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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